![molecular formula C5H3N3O5 B127967 3,5-Dinitro-4-hydroxypyridine CAS No. 10425-71-5](/img/structure/B127967.png)
3,5-Dinitro-4-hydroxypyridine
Overview
Description
“3,5-Dinitro-4-hydroxypyridine” is a chemical compound with the molecular formula C5H3N3O5 . It is a nitro-group substituted pyridine derivative .
Synthesis Analysis
The synthesis of 3,5-Dinitro-4-hydroxypyridine involves the reaction of β-formyl-β-nitroenamines with aldehydes . The reaction of nitroenamines with aldehydes leads to 1,4-dihydropyridines and the self-condensation of nitroenamines leading to pyridinium salt .
Molecular Structure Analysis
The molecular structure of 3,5-Dinitro-4-hydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
3,5-Dinitro-4-hydroxypyridine is an nitro-group substituted pyridine derivative and have been analyzed in aerobic biodegradability and degradation kinetics studies .
Physical And Chemical Properties Analysis
3,5-Dinitro-4-hydroxypyridine is soluble in DMSO and DMF . It is a solid substance with a white color .
Scientific Research Applications
Synthesis of Gold (I) Compounds
3,5-Dinitro-4-hydroxypyridine: is utilized in the synthesis of gold (I) compounds. These compounds are of interest due to their potential tautomeric ligands containing N and O heteroatoms, which are reaction sites for tautomeric transformations. The interaction with gold (I) compounds can lead to the formation of structures bound through Au···Au interaction, which is significant in the study of weak interactions and tautomerism .
Spectroscopic Studies
This compound’s UV spectrum in THF displays an intense band at 338 nm, which is typical for the pyridone structure. This property is essential for IR and UV spectroscopy, providing insights into the electronic structure and behavior of the compound under various conditions .
Quantum Chemical Calculations
The structure and reactivity of 3,5-Dinitro-4-hydroxypyridine can be investigated through quantum chemical calculations. These studies help in understanding the electronic properties and potential energy surfaces, which are crucial for predicting reactivity and designing new molecules with desired properties .
Microbial Catabolism
In microbiology, 3,5-Dinitro-4-hydroxypyridine can be used to study the catabolism of hydroxylated pyridines by microorganisms. For instance, Arthrobacter sp. IN13 can use 4-hydroxypyridine as a sole carbon and energy source, and the initial hydroxylation is catalyzed by a flavin-dependent monooxygenase. Understanding this pathway is vital for biodegradation studies and environmental microbiology .
Drug Synthesis
The compound is also involved in drug synthesis. Its reactivity and structural features make it a valuable intermediate in the construction of complex molecules that can have pharmaceutical applications. The nitro groups, in particular, can be useful for further chemical modifications.
Mechanism of Action
Target of Action
It is known that this compound is a nitro-group substituted pyridine derivative .
Mode of Action
They cause inhibition of lateral root development and swelling of the root tip, indicating disruption of the mitotic process .
Biochemical Pathways
In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). The product of the monooxygenase reaction, 3,4-dihydroxypyridine, undergoes an oxidative opening of the ring performed by a hypothetical amidohydrolase (KpiC) .
properties
IUPAC Name |
3,5-dinitro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHTYORYOUQZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908877 | |
Record name | 3,5-Dinitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitro-4-hydroxypyridine | |
CAS RN |
10425-71-5 | |
Record name | 3,5-Dinitro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10425-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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